Trimethoprim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

... Very slightly soluble in water and slightly soluble in alcohol.

Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C.

In water, 400 mg/l @ 25 °C

6.15e-01 g/L

Synonyms

Canonical SMILES

Understanding Antimicrobial Resistance (AMR):

Trimethoprim is a valuable tool for studying how bacteria develop resistance to antibiotics. Researchers use it to induce mutations in bacteria, allowing them to investigate the mechanisms by which bacteria evade the effects of trimethoprim and other antibiotics. This knowledge is crucial for developing new strategies to combat the growing threat of AMR. )

Studying Bacterial Physiology and Metabolism:

Trimethoprim disrupts a specific pathway essential for bacterial folate synthesis. By studying how bacteria respond to trimethoprim exposure, researchers can gain insights into fundamental bacterial processes like folate metabolism and its role in bacterial growth and survival. This knowledge can contribute to the development of new antibiotics that target different bacterial vulnerabilities.

Investigating Biofilm Formation:

Biofilms are communities of bacteria encased in a protective matrix. They are notoriously difficult to treat with antibiotics, and trimethoprim can be used to study how biofilms develop and how bacteria within biofilms respond to antibiotic treatments. This research can inform the development of strategies to eradicate or prevent biofilm formation in various settings, such as medical implants or chronic infections. )

Selective Enrichment of Bacteria:

In certain research applications, scientists need to isolate and study specific bacterial populations from complex environmental samples. Trimethoprim can be used in combination with other antibiotics to selectively inhibit the growth of unwanted bacteria, allowing researchers to enrich the culture for desired bacterial strains. This approach is valuable in studies of gut microbiota, soil microbiology, and other areas where researchers need to focus on specific bacterial communities.

Trimethoprim is an antibiotic compound primarily used for treating bacterial infections, especially urinary tract infections. It functions as a selective inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for bacterial nucleic acid and protein synthesis. Trimethoprim is classified as a diaminopyrimidine and is often combined with sulfamethoxazole to enhance its antibacterial efficacy through a synergistic mechanism that targets different steps in folate metabolism .

Toxicity:

Trimethoprim is generally well-tolerated, but side effects like nausea, vomiting, and rash can occur []. In rare cases, it may cause severe allergic reactions [].

Drug Interactions:

Trimethoprim interacts with several medications, potentially altering their effectiveness or increasing side effects []. It's crucial to inform your doctor about all medications you're taking before starting trimethoprim.

Limitations:

Trimethoprim resistance among bacteria is a growing concern, potentially reducing its effectiveness in certain cases [].

The primary chemical reaction involving trimethoprim is its competitive inhibition of dihydrofolate reductase. This enzyme catalyzes the conversion of dihydrofolate to tetrahydrofolate. By binding to the active site of dihydrofolate reductase, trimethoprim effectively halts the production of tetrahydrofolate, leading to reduced synthesis of nucleic acids and ultimately causing bacterial cell death. The binding affinity of trimethoprim to bacterial dihydrofolate reductase is significantly higher than that to the human enzyme, allowing for selective antibacterial action .

Trimethoprim exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting folate metabolism, which is essential for DNA and RNA synthesis in bacteria. Commonly treated infections include those caused by Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The compound's pharmacokinetics show high oral bioavailability (90-100%), with peak plasma concentrations achieved within 1-4 hours post-administration .

Trimethoprim can be synthesized through various chemical pathways. One common method involves the condensation of 2,4-diaminopyrimidine with 3-methyl-1-phenyl-2-pyrazolin-5-one. This reaction typically requires specific reagents and conditions to yield trimethoprim in high purity. Alternative synthetic routes may utilize different starting materials or catalysts but generally follow similar principles of organic synthesis involving nitrogen-containing heterocycles .

Trimethoprim is primarily used in clinical settings for:

- Treatment of Urinary Tract Infections: Effective against common pathogens responsible for these infections.

- Respiratory Infections: Occasionally prescribed for chest infections.

- Acne Treatment: Used off-label for severe cases.

- Prophylaxis: Sometimes employed to prevent recurrent urinary tract infections .

Trimethoprim has several notable interactions with other medications:

- Increased Anticoagulant Effect: It can enhance the effects of warfarin and increase levels of phenytoin and methotrexate.

- Renal Function Alterations: Trimethoprim may inhibit renal tubular secretion of creatinine, leading to artificially elevated serum creatinine levels without affecting glomerular filtration rate.

- Hyperkalemia Risk: Co-administration with potassium-sparing diuretics can increase potassium levels dangerously .

Several compounds exhibit similar mechanisms or structures to trimethoprim:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sulfamethoxazole | Inhibits dihydropteroate synthase | Often used in combination with trimethoprim |

| Pyrimethamine | Inhibits dihydrofolate reductase | Primarily used for treating malaria |

| Methotrexate | Inhibits dihydrofolate reductase | Used in cancer therapy and autoimmune diseases |

| Dapsone | Inhibits folic acid synthesis | Primarily used for leprosy and dermatitis herpetiformis |

| Folinic Acid | Not an inhibitor but a rescue agent | Used to counteract folate deficiency caused by other drugs |

Trimethoprim stands out due to its selective inhibition of bacterial enzymes over human enzymes, minimizing side effects while effectively targeting bacterial infections .

Molecular Formula and Mass Properties

Trimethoprim possesses the molecular formula C₁₄H₁₈N₄O₃ [3] [4] [5]. The compound exhibits a molecular weight of 290.32 grams per mole [3] [6] [5]. The exact monoisotopic mass of the molecule is calculated as 290.137890 atomic mass units [4]. This mass corresponds to the most abundant isotopic composition of the constituent elements.

Physical property characterization reveals the compound exists as a white or colorless crystalline powder under standard conditions [5] [7]. The melting point range has been determined to be 199-203°C [5] [8] [7], while the estimated boiling point occurs at approximately 432.41°C [5] [7]. The compound exhibits limited water solubility, with less than 0.1 grams dissolving per 100 milliliters of water at 24°C [5] [7]. The pKa value has been measured as 6.6 at 25°C, indicating weak basic properties [5] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ | [3] [4] [5] |

| Molecular Weight | 290.32 g/mol | [3] [6] [5] |

| Monoisotopic Mass | 290.137890 u | [4] |

| Melting Point | 199-203°C | [5] [8] [7] |

| Boiling Point | 432.41°C (estimated) | [5] [7] |

| Water Solubility | <0.1 g/100 mL at 24°C | [5] [7] |

| pKa | 6.6 at 25°C | [5] [7] |

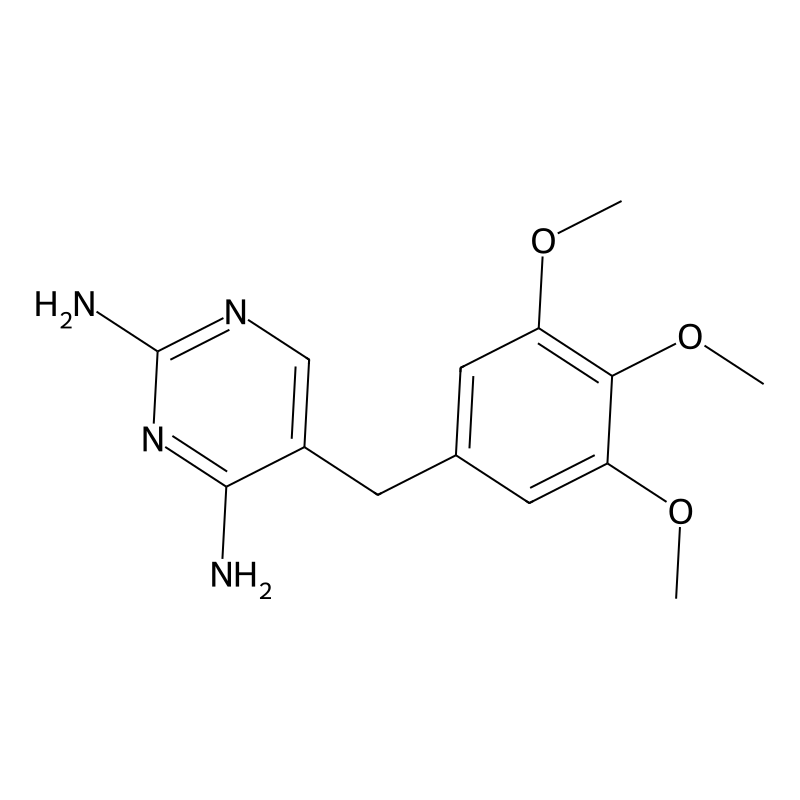

IUPAC Nomenclature and Chemical Classification

The International Union of Pure and Applied Chemistry name for trimethoprim is 5-{[3,4,5-tris(methyloxy)phenyl]methyl}pyrimidine-2,4-diamine [9]. Alternative systematic nomenclature includes 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine [3] [9] and 5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine [4] [9].

The compound is classified chemically as a diaminopyrimidine derivative [10] [2]. Within pharmaceutical classification systems, it belongs to the antifolate class of compounds [1] [2]. The Chemical Abstracts Service registry number is 738-70-5 [3] [5], which serves as the unique identifier for this chemical substance.

Structural Characteristics and Functional Groups

Trimethoprim consists of two primary structural components: a pyrimidine ring system and a substituted benzyl group [11] [1]. The pyrimidine ring contains two amino groups positioned at the 2 and 4 positions, conferring the diaminopyrimidine classification [9] [11]. The benzyl substituent features three methoxy groups at the 3, 4, and 5 positions of the benzene ring [9] [11].

The functional groups present in the molecule include primary amino groups, aromatic ether linkages, and aromatic ring systems [11] [1]. The pyrimidine nitrogen atoms and amino groups serve as potential coordination sites, enabling the molecule to function as a bidentate ligand in metal complex formation [11]. The Structure-Activity Relationship investigations demonstrate that the amino groups, methoxy groups, and pyrimidine ring are critical structural features that impact biological activity [11].

The molecule exhibits a specific conformation where the planes of the pyrimidine and benzene rings are approximately perpendicular to one another [12]. This spatial arrangement is characterized by dihedral angles that contribute to the overall three-dimensional structure and influences intermolecular interactions [12].

Crystallographic Properties

X-Ray Diffraction Analysis

Trimethoprim crystallizes in the triclinic crystal system, specifically in space group P-1 (number 2) [13] [14]. The crystal structure has been extensively characterized using both powder X-ray diffraction and single-crystal X-ray diffraction techniques [13] [14]. Synchrotron radiation with wavelength λ = 0.412826 Å has been employed for high-resolution structural determination [13].

Multiple temperature-dependent crystallographic studies have been conducted, with data collected at 100 K, 173 K, and room temperature (295 K) [13] [14]. The unit cell parameters exhibit temperature dependence, with lattice parameters contracting at lower temperatures, particularly at 100 K [13] [14]. All temperature-variant structures demonstrate reasonable agreement, with unit cell length differences ranging between 0.05 and 0.15 Å [13] [14].

Polymorphic Forms and Crystal Packing

Four distinct polymorphic forms of trimethoprim have been identified and characterized, designated as Forms 1, 2, 3, and 4 [15] [16]. Additionally, a hemihydrate form has been reported [15] [16]. Forms 1 and 2 correspond to the previously reported Forms I and II, while Forms 3 and 4 represent novel polymorphic modifications [16].

The crystal structure of Form 1 exhibits two types of R₂²(8) hydrogen bonding motifs, while Form 2 displays a third type R₂²(8) and R₃²(8) motif involving N–H⋯N aromatic hydrogen bonds [16]. These hydrogen bonding patterns contribute significantly to the crystal packing arrangements and overall structural stability [16].

Thermodynamic stability studies indicate that Form 1 represents the most stable polymorphic modification among the characterized crystal forms [16]. The polymorphs demonstrate varying stabilities under accelerated International Conference on Harmonization conditions, with Form 3 converting to Form 2 under specific temperature and humidity conditions [16].

Unit Cell Parameters and Space Group Determination

The crystallographic unit cell parameters for trimethoprim Form I at room temperature (295 K) are as follows [13] [14]:

| Parameter | Value | Standard Deviation |

|---|---|---|

| a | 10.5085 Å | ±0.0003 Å |

| b | 10.5417 Å | ±0.0002 Å |

| c | 8.05869 Å | ±0.00013 Å |

| α | 101.23371° | ±0.00021° |

| β | 112.1787° | ±0.0003° |

| γ | 112.6321° | ±0.0004° |

The unit cell volume is 743.729 ų with Z = 2, indicating two formula units per unit cell [13] [14]. The space group P-1 represents a primitive triclinic lattice with inversion symmetry [13] [14].

For the low-temperature structure (100 K), the unit cell parameters differ slightly due to thermal contraction [17]:

| Parameter | Value | Standard Deviation |

|---|---|---|

| a | 7.9202 Å | ±0.0008 Å |

| b | 10.4378 Å | ±0.0011 Å |

| c | 10.5434 Å | ±0.0011 Å |

| α | 106.871° | ±0.001° |

| β | 101.686° | ±0.002° |

| γ | 111.823° | ±0.001° |

The unit cell volume at 100 K is 725.51 ų, demonstrating the expected thermal contraction [17].

Stereochemistry and Conformational Analysis

Trimethoprim is an achiral molecule, lacking stereogenic centers in its structure [18] [19]. However, the compound exhibits specific conformational preferences that influence its biological activity and crystallographic behavior [20] [21]. The conformation is characterized by specific torsion angles and spatial arrangements of the functional groups [22].

The dihedral angle between the pyrimidine and benzene ring planes has been measured as approximately 84.27° [22]. This near-perpendicular arrangement is maintained consistently across different crystal forms and temperature conditions [22]. The conformation is described by two key torsion angles: C4—C5—C7—C8 (77.84°) and C5—C7—C8—C9, which define the spatial relationship between the pyrimidine and benzyl moieties [22].

The molecular geometry exhibits specific bond angles that reflect the electronic environment of the nitrogen atoms. For instance, the internal angle at protonated N1 in salt forms measures 120.15°, compared to 118.36° at unprotonated N3 [22]. These angular differences provide insight into the protonation state and hydrogen bonding capabilities of the molecule [22].

Hydrogen bonding analysis reveals multiple intermolecular interactions that stabilize the crystal structure [23]. The compound forms N–H⋯N and N–H⋯O hydrogen bonds, with additional C–H⋯O weak hydrogen bonds contributing to the crystal energy [23]. These interactions create characteristic hydrogen-bonded motifs with graph-set notations including R₂²(8) patterns [24] [25].

Trimethoprim, chemically designated as 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine, represents a synthetic diaminopyrimidine compound with the molecular formula C₁₄H₁₈N₄O₃ and a molecular weight of 290.32 g/mol [1] [2]. This crystalline compound exhibits distinctive physicochemical characteristics that fundamentally influence its pharmaceutical behavior and stability profile.

Physical Constants

Melting Point (199-203°C)

Trimethoprim demonstrates a well-defined melting point range of 199-203°C, as consistently reported across multiple analytical studies [3] [1] [4]. This thermal transition represents the conversion from crystalline solid to liquid phase and serves as a critical identification parameter for the compound. The melting behavior has been extensively characterized using differential scanning calorimetry, which reveals an endothermic process spanning the temperature range between 196 and 215°C with the maximum at 201.9°C [5]. The relatively narrow melting point range indicates good crystalline purity and polymorphic consistency of the compound. Thermogravimetric analysis confirms that no weight loss occurs during this melting process, indicating thermal stability at the melting temperature [5].

Density and Refractive Index

The density of trimethoprim has been determined to be approximately 1.1648 g/cm³, though this value represents an estimated calculation rather than direct experimental measurement [1] [6]. This density value places trimethoprim within the typical range for organic pharmaceutical compounds. The refractive index of trimethoprim is estimated at 1.6000 [1] [7], which provides insight into the compound's optical properties and molecular polarizability. These physical constants are particularly relevant for pharmaceutical formulation development and quality control procedures, as they can serve as identification parameters and influence particle behavior in solid dosage forms.

Solubility Profile

Aqueous Solubility Limitations (<0.1 g/100mL at 24°C)

Trimethoprim exhibits notably poor aqueous solubility, with values consistently reported as less than 0.1 g/100 mL at 24°C [1] [8]. Alternative measurements report aqueous solubility as 0.4 mg/mL at 25°C [9] [2], confirming the compound's hydrophobic character. This limited water solubility presents significant challenges for pharmaceutical formulation, particularly for liquid dosage forms and injection preparations. The poor aqueous solubility contributes to trimethoprim's classification as a Biopharmaceutics Classification System (BCS) Class II compound [8], characterized by low solubility but high permeability.

Comprehensive solubility studies across temperature ranges from 293.15 to 322.65 K demonstrate that trimethoprim solubility increases with temperature, following typical endothermic dissolution behavior [10]. In pure water at 32°C, solubility increases from 50 mg/100 mL at pH 8.54, demonstrating the significant influence of both temperature and pH on dissolution characteristics [11] [12].

Organic Solvent Compatibility

Trimethoprim demonstrates variable solubility in organic solvents, with the solubility order established as: ethanol > acetonitrile > 2-propanol > ethyl acetate > water [10]. The compound shows slight solubility in chloroform and ethanol [1] [6], while demonstrating good solubility in dimethyl sulfoxide (DMSO) [1] [8]. Notably, trimethoprim exhibits easy solubility in glacial acetic acid [6] [8], which has been utilized in analytical procedures and formulation development.

Binary solvent systems containing water and organic cosolvents show enhanced solubility compared to pure aqueous media. In ethanol-water mixtures, solubility increases with both temperature and mass fraction of the organic component [10]. The highest mole-fraction solubility was observed in 50% ethanol/2-propanol mixtures, demonstrating the potential for cosolvent systems in pharmaceutical applications [10].

Acid-Base Characteristics

pKa Values (6.6 at 25°C)

Trimethoprim functions as a weak base with a well-characterized pKa value of 6.6 at 25°C [3] [1] [7] [8]. This dissociation constant reflects the compound's ability to accept protons from solution, with the amino groups on the pyrimidine ring serving as the primary basic sites [13] [14] [15]. The pKa value positions trimethoprim as moderately basic, significantly influencing its ionization state across physiological pH ranges.

The diaminopyrimidine structure provides the molecular basis for the basic character, with the nitrogen atoms in the amino groups capable of protonation under acidic conditions [2]. This weak basic nature has profound implications for the compound's pharmacokinetic properties, membrane permeability, and formulation stability.

pH-Dependent Behavior

The ionization state of trimethoprim varies dramatically with solution pH, directly impacting its solubility, permeability, and biological activity [14] [15]. At pH 5, approximately 97.5% of trimethoprim molecules exist in ionized form, while at physiological pH 7, about 71.5% remain ionized [15]. Under more alkaline conditions at pH 9, only 2.5% of molecules are ionized [15].

This pH-dependent ionization behavior significantly influences the compound's membrane permeation characteristics. Studies demonstrate that at pH 7, more drug molecules are recovered intracellularly compared to pH 5, correlating with classical growth curve measurements [14]. The non-ionized fraction readily penetrates cell membranes, while the ionized species shows reduced permeability [15] [16].

Solubility studies reveal complex pH-dependent patterns, with trimethoprim solubility increasing from 50 mg/100 mL in water at pH 8.54 to a maximum of 1550 mg/100 mL at pH 5.5 [11] [12]. Below pH 2, solubility decreases due to common ion effects, demonstrating the intricate relationship between protonation state and dissolution behavior [11] [12].

Partition Coefficients and Lipophilicity

Trimethoprim exhibits moderate lipophilicity, characterized by an octanol-water partition coefficient (log P) of 0.91 [9] [2]. Computational predictions using various algorithms yield log P values ranging from 0.64 to 1.115 [17] [18], with calculated log P (cLogP) values of 1.258 using Crippen methodology [17]. These values collectively indicate that trimethoprim possesses balanced hydrophilic and lipophilic characteristics.

The moderate lipophilicity contributes to trimethoprim's favorable pharmacokinetic profile, enabling adequate membrane permeation while maintaining sufficient aqueous compatibility for distribution [19] [20] [21]. This lipophilic character allows the compound to readily traverse biological membranes, particularly in the non-ionized state, facilitating cellular uptake and tissue distribution [16].

Partition coefficient studies demonstrate that trimethoprim preferentially accumulates in organic phases relative to aqueous media, supporting its classification as a moderately lipophilic compound [21]. This lipophilicity profile has been leveraged in pharmaceutical development, with lipophilic modifications of trimethoprim derivatives showing enhanced antibacterial activity against resistant strains [22].

Thermal Stability and Decomposition Patterns

Trimethoprim demonstrates excellent thermal stability under ambient conditions, with greater than 90% of the compound retained at 25°C for extended periods [23]. Accelerated stability studies reveal that the compound maintains more than 90% potency after 45 days of storage at 80°C [23], indicating robust thermal characteristics suitable for pharmaceutical manufacturing and storage.

Comprehensive thermal analysis using thermogravimetry and differential thermogravimetry reveals that trimethoprim remains thermally stable up to 240°C [24]. The compound exhibits high thermal stability up to 200°C with essentially no degradation, while at 250°C, partial degradation begins to occur [25]. At 280°C, significant thermal decomposition is observed, though some intact compound may still be recoverable depending on experimental conditions [25] [26].

Thermal decomposition kinetics studies indicate that trimethoprim degradation follows zero-order kinetics, with an activation energy of thermal decomposition calculated as 70.2276 kJ/mol [27]. The kinetic equation for thermal decomposition has been mathematically expressed, providing quantitative frameworks for stability predictions [27] [5]. Degradation at elevated temperatures appears to follow first-order processes in some solvent systems, though zero-order kinetics cannot be excluded [23].

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

0.91 (LogP)

log Kow = 0.91

0.6

Odor

Decomposition

Appearance

Melting Point

199-203 °C

199 - 203 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 135 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 125 of 135 companies with hazard statement code(s):;

H302 (92.8%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (34.4%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (29.6%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (29.6%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Trimethoprim given alone has also been effective for urinary tract infections, but the development of resistant organisms limits the usefulness of this treatment.

Trimethoprim is indicated in the treatment of initial, uncomplicated urinary tract infections caused by susceptible strains of Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Enterobacter species, & coagulase-negative Staphylococcus species, including Staphylococcus saprophyticus. /Included in US product labeling/

trimethoprim is used in the prophylaxis of bacterial urinary tract infections. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for TRIMETHOPRIM (8 total), please visit the HSDB record page.

Pharmacology

Trimethoprim is a synthetic derivative of trimethoxybenzyl-pyrimidine with antibacterial and antiprotozoal properties. As a pyrimidine inhibitor of bacterial dihydrofolate reductase, trimethoprim binds tightly to the bacterial enzyme, blocking the production of tetrahydrofolic acid from dihydrofolic acid. The antibacterial activity of this agent is potentiated by sulfonamides. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01E - Sulfonamides and trimethoprim

J01EA - Trimethoprim and derivatives

J01EA01 - Trimethoprim

Mechanism of Action

Trimethoprim is a bacteriostatic lipophilic weak base structurally related to pyrimethamine. It binds to and reversibly inhibits the bacterial enzyme dihydrofolate reductase, selectively blocking conversion of dihydrofolic acid to its functional form, tetrahydrofolic acid. This depletes folate, an essential cofactor in the biosynthesis of nucleic acids, resulting in interference with bacterial nucleic acid and protein production. Bacterial dihydrofolate reductase is approximately 50,000 to 60,000 times more tightly bound by trimethoprim than is the corresponding mammalian enzyme.

To determine the incidence & severity of hyperkalemia during trimethoprim therapy, 30 consecutive patients with acquired immunodeficiency syndrome receiving high-dose (20 mg/kg/day) trimethoprim were studied; in addition, the mechanism of trimethoprim-induced hyperkalemia was investigated in rats. Trimethoprim increased serum potassium concn by 0.6 mmol/l despite normal adrenocortical function & glomerular filtration rate. Serum potassium levels >5 mmol/l were observed during trimethoprim treatment in 15 of 30 patients. In rats, iv trimethoprim inhibited renal potassium excretion by 40% & increased sodium excretion by 46%. It was concluded that trimethoprim blocks apical membrane sodium channels in the mammalian distal nephron. As a consequence, the transepithelial voltage is reduced & potassium secretion is inhibited. Decreased renal potassium excretion secondary to these direct effects on kidney tubules leads to hyperkalemia in a substantial number of patients being treated with trimethoprim-containing drugs.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 10-20% of an ingested trimethoprim dose is metabolized, primarily in the liver, while a large portion of the remainder is excreted unchanged in the urine. Following oral administration, 50% to 60% of trimethoprim is excreted in the urine within 24 hours, approximately 80% of which is unchanged parent drug.

Trimethoprim is extensively distributed into various tissues following oral administration. It distributes well into sputum, middle ear fluid, and bronchial secretions. Trimethoprim distributes efficiently into vaginal fluids, with observed concentrations approximately 1.6-fold higher than those seen in the serum. It may pass the placental barrier and into breast milk. Trimethoprim is also sufficiently excreted in the feces to markedly reduce and/or eliminate trimethoprim-susceptible fecal flora.

Following oral administration, the renal clearance of trimethoprim has been variably reported between 51.7 - 91.3 mL/min.

Trimethoprim is widely distributed into body tissues & fluids including the aqueous humor, middle ear fluid, saliva, lung tissue, sputum, seminal fluid, prostatic tissue & fluid, vaginal secretions, bile, bone, & /cerebrospinal fluid/. The apparent volume of distribution of trimethoprim in adults with normal renal function ranges from 100-120 l. ... Trimethoprim is 42-46% bound to plasma proteins. Trimethoprim readily crosses the placenta, & amniotic fluid concns are reported to be 80% of concurrent maternal serum concns.

Only small amounts of trimethoprim are excreted in feces via biliary elimination. Trimethoprim may be moderately removed by hemodialysis.

Trimethoprim is readily & almost completely absorbed from the GI tract. Peak serum concns of approx 1, 1.6, & 2 ug/ml are reached in 1-4 hr after single 100-, 160-, & 200 mg oral doses of trimethoprim. Following multiple-dose oral admin, steady-state peak serum concns of trimethoprim usually are 50% greater than those obtained after single-dose admin of the drug. Steady-state serum concns range from 1.2-3.2 ug/ml following oral admin of 160 mg of trimethoprim every 12 hr in adults with renal function.

Rapidly and widely distributed to various tissues and fluids, including kidneys, liver, spleen, bronchial secretions, saliva, and seminal fluid. Trimethoprim has also been demonstrated in bile; aqueous humor; bone marrow and spongy, but not compact, bone.

For more Absorption, Distribution and Excretion (Complete) data for TRIMETHOPRIM (12 total), please visit the HSDB record page.

Metabolism Metabolites

Trimethoprim is metabolized in the liver to oxide and hydroxylated metabolites ... .

The pharmacokinetics were studied of sulfadimethoxine (SDM) or sulfamethoxazole (SMX) in combination with trimethoprim (TMP) administered as a single oral dose (25 mg + 5 mg/kg bw) to 2 groups of 6 healthy pigs. The elimination half-lives of SMX & TMP were quite similar (2-3 hr); SDM had a relatively long half-life of 13 hr. Both sulfonamides (S) were exclusively metabolized to N4-acetyl derivatives but to different extents. The main metabolic pathway for TMP was O-demethylation & subsequent conjugation. In addition, the plasma concns of these drugs & their main metabolites after medication with different in-feed concns were determined. The drug (S:TMP) concns in the feed were 250:50, 500:100, & 1000:200 mg/kg. Steady-state concns were achieved within 48 hr of feed medication, twice daily (SDM+TMP) or 3 times/day (SMX+TMP). Protein binding of SDM & its metabolite was high (>93%), whereas SMX, TMP & their metabolites showed moderate binding (48-75%). Feed medication with 500 ppm sulfonamide combined with 100 ppm TMP provided minimum steady-state plasma concns (C(ss,min)) higher than the concn required for inhibition of the growth of 90% of Actinobacillus pleuropneumoniae strains (n=20).

Wikipedia

Minocycline

Drug Warnings

Adverse GI reactions occur in approximately 6% of patients receiving trimethoprim and may include epigastric discomfort, nausea, vomiting, glossitis, and abnormal taste sensation. Elevations in serum aminotransferase (transaminase) and bilirubin concentrations have been reported in patients receiving the drug, but the clinical importance of these findings is not known. Cholestatic jaundice has been reported rarely.

The most frequent adverse effects of trimethoprim are rash and pruritus. Mild to moderate rashes appearing 7-14 days after initiation of trimethoprim therapy reportedly occur in 2.9-6.7% of patients receiving 200 mg of the drug daily. Rashes are generally maculopapular, morbilliform, and pruritic. Rashes have been reported to occur in up to 24% of patients receiving 400 mg or more trimethoprim for 14 days. Photosensitivity (e.g., erythematous phototoxic eruptions with subsequent hyperpigmentation of sun-exposed skin) also has occurred. Exfoliative dermatitis, toxic epidermal necrolysis (Lyell's syndrome), erythema multiforme, and Stevens-Johnson syndrome have been reported rarely in patients receiving the drug. Anaphylaxis also has occurred rarely.

Safety and efficacy of trimethoprim in infants younger than 2 months of age and efficacy of the drug when used as single agent in children younger than 12 years of age have not been established. Trimethoprim should be used with caution in children who have the fragile X chromosome associated with mental retardation, because folate depletion may worsen the psychomotor regression associated with the disorder.

For more Drug Warnings (Complete) data for TRIMETHOPRIM (28 total), please visit the HSDB record page.

Biological Half Life

Trimethoprim has a serum half-life of approx 8-11 hr in adults with normal renal function. In adults with creatinine clearances of 10-30 or 0-10 ml/min, serum half-life of the drug may incr to 15 hr or >26 hr, respectively. Trimethoprim serum half-lives of about 7.7 & 5.5 hr have been reported in children <1 yr of age & between 1 & 10 yr of age, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Trimethoprim /is a/ drug that /is/ made from vanillin.

General Manufacturing Information

Authorized or allowed for use in aquaculture in certain European countries.

Solid phase reactions between trimethoprim & sulfamethoxazole were investigated by IR spectrometry & differential scanning calorimetry in 4 tablet formulations. Heating & humidity were found to enhance the conditions for reactions, with the most likely manufacturing step causing reactions being wet granulation. Mixing, grinding & compression of powders caused no interactions.

Analytic Laboratory Methods

A HPLC method which uses a stainless-steel column packed with Zorbax TMS 7 mum and a mobile phase of MeCN-PrOH-MeOH-THF-AcOH-H2O (5:20:15:25:1:34) is suitable for determination of trimethoprim in pharmaceuticals in presence of degradation products. The method is stability-indicating as none of the degradation products interfered with the trimethoprim peak. There is also no interference from sulfamethoxazole, Me p-hydroxybenzoate and Pr p-hydroxybenzoate which are frequently present in trimethoprim formulations. The method is reproducible with recoveries of approx 100%.

Clinical Laboratory Methods

A simple and rapid method is developed for the analysis of trimethoprim in human plasma and urine by HPLC. It involves minimal sample preparation and single wavelength monitoring. The detection limit of the method is 0.1 ug/ml for trimethoprim, and covers the entire concn range normally encountered therapeutically.

Storage Conditions

Trimethoprim-sulfamethoxazole should be stored at room temp & not refrigerated. The multiple-dose vials should be used within 48 hr of initial entry. /Trimethoprim-sulfamethoxazole/

Interactions

Concurrent use with trimethoprim or use of trimethoprim between courses of other folic acid antagonists, such as methotrexate or pyrimethamine, is not recommended because of the possibility of an increased incidence of megaloblastic anemia.

Trimethoprim may inhibit the metab of phenytoin, increasing the half-life of phenytoin by up to 50% & decreasing its clearance by 30%.

Concurrent use /with rifampin/ may significantly increase the elimination and shorten the elimination half-life of trimethoprim.

For more Interactions (Complete) data for TRIMETHOPRIM (15 total), please visit the HSDB record page.

Stability Shelf Life

The stability of admixtures of sulfamethoxazole (I) & trimethoprim (II) at various concns in 5% dextrose (III) injection & 0.9% sodium chloride (IV) injection was studied at 0, 0.5, 1, 2, 4, 8, 14, 24, & 48 hr; appropriate volumes of a formulation containing 400 mg of I & 80 mg of II/5 ml were mixed with III or IV injection to provide dilutions of 1:25 v/v, 1:20 v/v, 1:15 v/v, & 1:10 v/v. Stability studies by pH determinations, HPLC assays, & visual inspections for precipitate showed that I was stable in all admixtures during the study period, whereas the stability of II was dependent on concn & vehicle. Trimethoprim was more stable in III injection & stability decreased with increasing concns. It is suggested that concentrated solns of I-II be prepared in 5% III injection, infused within 1 hr of preparation, & visually inspected for precipitation before & during infusion.

Dates

Improving the accuracy and convergence of drug permeation simulations via machine-learned collective variables

Fikret Aydin, Aleksander E P Durumeric, Gabriel C A da Hora, John D M Nguyen, Myong In Oh, Jessica M J SwansonPMID: 34340389 DOI: 10.1063/5.0055489

Abstract

Understanding the permeation of biomolecules through cellular membranes is critical for many biotechnological applications, including targeted drug delivery, pathogen detection, and the development of new antibiotics. To this end, computer simulations are routinely used to probe the underlying mechanisms of membrane permeation. Despite great progress and continued development, permeation simulations of realistic systems (e.g., more complex drug molecules or biologics through heterogeneous membranes) remain extremely challenging if not intractable. In this work, we combine molecular dynamics simulations with transition-tempered metadynamics and techniques from the variational approach to conformational dynamics to study the permeation mechanism of a drug molecule, trimethoprim, through a multicomponent membrane. We show that collective variables (CVs) obtained from an unsupervised machine learning algorithm called time-structure based Independent Component Analysis (tICA) improve performance and substantially accelerate convergence of permeation potential of mean force (PMF) calculations. The addition of cholesterol to the lipid bilayer is shown to increase both the width and height of the free energy barrier due to a condensing effect (lower area per lipid) and increase bilayer thickness. Additionally, the tICA CVs reveal a subtle effect of cholesterol increasing the resistance to permeation in the lipid head group region, which is not observed when canonical CVs are used. We conclude that the use of tICA CVs can enable more efficient PMF calculations with additional insight into the permeation mechanism.Chemogenetic Control of Protein Localization and Mammalian Cell Signaling by SLIPT

Sachio Suzuki, Yuka Hatano, Tatsuyuki Yoshii, Shinya TsukijiPMID: 34228294 DOI: 10.1007/978-1-0716-1441-9_14

Abstract

Chemical control of protein localization is a powerful approach for manipulating mammalian cellular processes. Self-localizing ligand-induced protein translocation (SLIPT) is an emerging platform that enables control of protein localization in living mammalian cells using synthetic self-localizing ligands (SLs). We recently established a chemogenetic SLIPT system, in which any protein of interest fused to an engineered variant of Escherichia coli dihydrofolate reductase, DHFR, can be rapidly and specifically translocated from the cytoplasm to the inner leaflet of the plasma membrane (PM) using a trimethoprim (TMP)-based PM-targeting SL, m

cTMP. The m

cTMP-mediated PM recruitment of DHFR

-fusion proteins can be efficiently returned to the cytoplasm by subsequent addition of free TMP, enabling temporal and reversible control over the protein localization. Here we describe the use of this m

cTMP/DHFR

-based SLIPT system for inducing (1) reversible protein translocation and (2) synthetic activation of the Raf/ERK pathway. This system provides a simple and versatile tool in mammalian synthetic biology for temporally manipulating various signaling molecules and pathways at the PM.

Consumption of antibiotics in the community, European Union/European Economic Area, 1997-2017

Robin Bruyndonckx, Niels Adriaenssens, Ann Versporten, Niel Hens, Dominique L Monnet, Geert Molenberghs, Herman Goossens, Klaus Weist, Samuel Coenen, ESAC-Net study group, Reinhild Strauss, Eline Vandael, Stefana Sabtcheva, Arjana Tambić Andrašević, Isavella Kyriakidou, Jiří Vlček, Ute Wolff Sönksen, Elviira Linask, Emmi Sarvikivi, Karima Hider-Mlynarz, Doreen Richter, Flora Kontopidou, Mária Matuz, Gudrun Aspelund, Karen Burns, Filomena Fortinguerra, Elīna Dimina, Jolanta Kuklytė, Marcel Bruch, Peter Zarb, Stephanie Natsch, Hege Salvesen Blix, Anna Olczak-Pieńkowska, Ana Silva, Gabriel Adrian Popescu, Tomáš Tesař, Milan Čižman, Antonio López Navas, Vendela Bergfeldt, Susan HopkinsPMID: 34312654 DOI: 10.1093/jac/dkab172

Abstract

Data on antibiotic consumption in the community were collected from 30 EU/EEA countries over two decades. This article reviews temporal trends, seasonal variation, presence of change-points and changes in the composition of the main antibiotic groups.For the period 1997-2017, data on consumption of antibiotics, i.e. antibacterials for systemic use (ATC group J01), in the community, aggregated at the level of the active substance, were collected using the WHO ATC/DDD methodology (ATC/DDD index 2019). Consumption was expressed in DDD per 1000 inhabitants per day and in packages per 1000 inhabitants per day. Antibiotic consumption was analysed based on ATC-3 groups, and presented as trends, seasonal variation, presence of change-points and compositional changes.

In 2017, antibiotic consumption in the community expressed in DDD per 1000 inhabitants per day varied by a factor 3.6 between countries with the highest (Greece) and the lowest (the Netherlands) consumption. Antibiotic consumption in the EU/EEA did not change significantly over time. Antibiotic consumption showed a significant seasonal variation, which decreased over time. The number of DDD per package significantly increased over time. The proportional consumption of sulphonamides and trimethoprim (J01E) relative to other groups significantly decreased over time, while the proportional consumption of other antibacterials (J01X) relative to other groups significantly increased over time.

Overall, antibiotic consumption in the community in the EU/EEA did not change during 1997-2017, while seasonal variation consistently decreased over time. The number of DDD per package increased during 1997-2017.

Mussel-Inspired Immobilization of Photocatalysts with Synergistic Photocatalytic-Photothermal Performance for Water Remediation

Gongduan Fan, Rongsheng Ning, Xia Li, Xin Lin, Banghao Du, Jing Luo, Xianzhong ZhangPMID: 34137247 DOI: 10.1021/acsami.1c02973

Abstract

The serious problem of pharmaceutical and personal care product pollution places great pressure on aquatic environments and human health. Herein, a novel coating photocatalyst was synthesized by adhering Ag-AgCl/WO/g-C

N

(AWC) nanoparticles on a polydopamine (PDA)-modified melamine sponge (MS) through a facile layer-by-layer assembly method to degrade trimethoprim (TMP). The formed PDA coating was used for the anchoring of nanoparticles, photothermal conversion, and hydrophilic modification. TMP (99.9%; 4 mg/L) was removed in 90 min by the photocatalyst coating (AWC/PDA/MS) under visible light via a synergistic photocatalytic-photothermal performance route. The stability and reusability of the AWC/PDA/MS have been proved by cyclic experiments, in which the removal efficiency of TMP was still more than 90% after five consecutive cycles with a very little mass loss. Quantitative structure-activity relationship analysis revealed that the ecotoxicities of the generated intermediates were lower than those of TMP. Furthermore, the solution matrix effects on the photocatalytic removal efficiency were investigated, and the results revealed that the AWC/PDA/MS still maintained excellent photocatalytic degradation efficiency in several actual water and simulated water matrices. This work develops recyclable photocatalysts for the potential application in the field of water remediation.

Pigeon Pea Husk for Removal of Emerging Contaminants Trimethoprim and Atenolol from Water

Severin Eder, Manuel Torko, Alessia Montalbetti, Paride Azzari, Laura NyströmPMID: 34070523 DOI: 10.3390/molecules26113158

Abstract

The pace of industrialization and rapid population growth in countries such as India entail an increased input of industrial and sanitary organic micropollutants, the so-called emerging contaminants (EC), into the environment. The emission of EC, such as pharmaceuticals, reaching Indian water bodies causes a detrimental effect on aquatic life and ultimately on human health. However, the financial burden of expanding sophisticated water treatment capacities renders complementary, cost-efficient alternatives, such as adsorption, attractive. Here we show the merits of washed and milled pigeon pea husk (PPH) as low-cost adsorbent for the removal of the EC trimethoprim (TMP) and atenolol (ATN) that are among the most detected pharmaceuticals in Indian waters. We found a linear increase in adsorption capacity of PPH for TMP and ATN at concentrations ranging from 10 to 200 μg/L and from 50 to 400 μg/L, respectively, reflecting the concentrations occurring in Indian water bodies. Investigation of adsorption kinetics using the external mass transfer model (EMTM) revealed that film diffusion resistance governed the adsorption process of TMP or ATN onto PPH. Moreover, analysis of the adsorption performance of PPH across an extensive range of pH and temperature illustrated that the highest adsorption loadings achieved concurred with actual conditions of Indian waters. We anticipate our work as starting point towards the development of a feasible adsorbent system aiming at low-cost water treatment.Antibiotic residues in the aquatic environment - current perspective and risk considerations

Ciaran Monahan, Rajat Nag, Dearbháile Morris, Enda CumminsPMID: 33979269 DOI: 10.1080/10934529.2021.1923311

Abstract

Antimicrobial resistance is a major concern for human and animal health, projected to deteriorate with time and given current trends of antimicrobial usage. Antimicrobial use, particularly in healthcare and agriculture, can result in the release of antimicrobials into surface waters, promoting the development of antibiotic resistance in the environment, and potentially leading to human health risks. This study reviews relevant literature, and investigates current European and Irish antimicrobial usage trends in humans and animals, as well as potential pathways that antibiotics can take into surface waters following use. Reported levels in the aquatic environment are summarized, with particular focus on Ireland. There are relatively few studies examining Irish water bodies or sewage effluent for antibiotic residues, however, five antibiotics, namely azithromycin, ciprofloxacin, clarithromycin, metronidazole, and trimethoprim, have been measured in Irish waters, in concentrations predicted to select for resistance. Numerous isolates of multi-drug resistant bacteria have also been found in water bodies throughout Ireland and Europe. The value of risk assessment methodologies in understanding risks posed by antibiotic residues is reviewed including the advantages and disadvantages of specific approaches. Hazard quotient and bespoke Monte Carlo approaches are predominant risk assessment tools used to examine antimicrobial release and their complex pathways. This study highlights the need for monitoring of antimicrobial releases and the potential for resistance development, persistence and transmission while highlighting the role of risk assessment methodologies in assessing potential human and environmental health impacts.Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids

Lucía Rodríguez-López, Raquel Cela-Dablanca, Avelino Núñez-Delgado, Esperanza Álvarez-Rodríguez, David Fernández-Calviño, Manuel Arias-EstévezPMID: 34064068 DOI: 10.3390/molecules26113080

Abstract

In view of the rising relevance of emerging pollutants in the environment, this work studies the photodegradation of three antibiotics, evaluating the effects of the pH of the medium and the concentration of dissolved organic matter. Simulated light (with a spectrum similar to that of natural sunlight) was applied to the antibiotics Ciprofloxacin (Cip), Clarithromycin (Cla) and Trimethoprim (Tri), at three different pH, and in the presence of different concentrations of humic acids. The sensitivity to light followed the sequence: Cip > Cla > Tri, which was inverse for the half-life (Tri > Cla > Cip). As the pH increased, the half-life generally decreased, except for Cla. Regarding the kinetic constant k, in the case of Cip and Tri it increased with the rise of pH, while decreased for Cla. The results corresponding to total organic carbon (TOC) indicate that the complete mineralization of the antibiotics was not achieved. The effect of humic acids was not marked, slightly increasing the degradation of Cip, and slightly decreasing it for Tri, while no effect was detected for Cla. These results may be relevant in terms of understanding the evolution of these antibiotics, especially when they reach different environmental compartments and receive sunlight radiation.Histopathological changes in Oreochromis mossambicus (Peters, 1852) ovaries after a chronic exposure to a mixture of the HIV drug nevirapine and the antibiotics sulfamethoxazole and trimethoprim

U M C Nibamureke, G M WagenaarPMID: 33979944 DOI: 10.1016/j.chemosphere.2021.129900

Abstract

The burden of the human immunodeficiency virus and acquired immunodeficiency syndrome (HIV/AIDS) infection has transformed the African continent into a major consumer of antiretrovirals (ARVs) drugs. In addition to HIV burden, the African continent has also a high incidence of tuberculosis (TB) and has been experiencing recurring outbreaks of several other viral, bacterial, and parasitic epidemic diseases. The novel severe acute respiratory syndrome coronavirus 2 (SARS-COV-2 or Covid-19) pandemic outbreak is adding to the continent's infectious diseases burden as experts are predicting that it will be here for a long time. One of the consequences of these infectious diseases is that antiviral and antibiotic compounds have become some of the most consumed pharmaceuticals on the continent. Many of these drugs have been frequently detected in surface waters across Africa. There is limited information available on the adverse effects of the mixtures of different types of pharmaceuticals in African aquatic environments on fish reproduction. The present study investigated the effects of the ARV drug nevirapine (NVP - 1.48 and 3.74 μg/L) and its mixture with the antibiotic sulfamethoxazole (3.68 μg/L) and trimethoprim (0.87 μg/L) on O. mossambicus gonads using histopathological endpoints as biomarkers. The fish (n = 52) were exposed for 30 days in a static renewal system. Female O. mossambicus exposed to nevirapine (3.74 μg/L) and to NVP - antibiotic mixture recorded higher ovary indices. Statistically significant differences were found in female ovary indices between the fish exposed to NVP (3.74 μg/L) and the control fish (p = 0.002) as well as between the fish exposed to the NVP - antibiotic mixture and the control fish (p = 0.009). The main observed histopathological changes in the ovaries were increased vitellogenic oocyte atresia and vacuolation of the interstitial tissue in the fish exposed to NVP - antibiotic mixture. It is evident that the presence of NVP - antibiotics mixture in water triggered the observed histopathology in female fish ovaries. The detected abnormal high rate of atretic oocytes could result in impaired fish reproduction.A trimethoprim derivative impedes antibiotic resistance evolution

Madhu Sudan Manna, Yusuf Talha Tamer, Ilona Gaszek, Nicole Poulides, Ayesha Ahmed, Xiaoyu Wang, Furkan C R Toprak, DaNae R Woodard, Andrew Y Koh, Noelle S Williams, Dominika Borek, Ali Rana Atilgan, John D Hulleman, Canan Atilgan, Uttam Tambar, Erdal ToprakPMID: 34011959 DOI: 10.1038/s41467-021-23191-z

Abstract

The antibiotic trimethoprim (TMP) is used to treat a variety of Escherichia coli infections, but its efficacy is limited by the rapid emergence of TMP-resistant bacteria. Previous laboratory evolution experiments have identified resistance-conferring mutations in the gene encoding the TMP target, bacterial dihydrofolate reductase (DHFR), in particular mutation L28R. Here, we show that 4'-desmethyltrimethoprim (4'-DTMP) inhibits both DHFR and its L28R variant, and selects against the emergence of TMP-resistant bacteria that carry the L28R mutation in laboratory experiments. Furthermore, antibiotic-sensitive E. coli populations acquire antibiotic resistance at a substantially slower rate when grown in the presence of 4'-DTMP than in the presence of TMP. We find that 4'-DTMP impedes evolution of resistance by selecting against resistant genotypes with the L28R mutation and diverting genetic trajectories to other resistance-conferring DHFR mutations with catalytic deficiencies. Our results demonstrate how a detailed characterization of resistance-conferring mutations in a target enzyme can help identify potential drugs against antibiotic-resistant bacteria, which may ultimately increase long-term efficacy of antimicrobial therapies by modulating evolutionary trajectories that lead to resistance.Consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials in the community, European Union/European Economic Area, 1997-2017

Ann Versporten, Robin Bruyndonckx, Niels Adriaenssens, Niel Hens, Dominique L Monnet, Geert Molenberghs, Herman Goossens, Klaus Weist, Samuel Coenen, ESAC-Net study group, Reinhild Strauss, Eline Vandael, Stefana Sabtcheva, Arjana Tambić Andrašević, Isavella Kyriakidou, Jiří Vlček, Ute Wolff Sönksen, Elviira Linask, Emmi Sarvikivi, Karima Hider-Mlynarz, Hans-Peter Blank, Flora Kontopidou, Ria Benkő, Gudrun Aspelund, Ajay Oza, Filomena Fortinguerra, Ieva Rutkovska, Rolanda Valintėlienė, Marcel Bruch, Peter Zarb, Stephanie Natsch, Hege Salvesen Blix, Anna Olczak-Pieńkowska, Ana Silva, Gabriel Adrian Popescu, Tomáš Tesař, Milan Čižman, Mayte Alonso Herreras, Vendela Bergfeldt, Amelia AndrewsPMID: 34312660 DOI: 10.1093/jac/dkab177

Abstract

Data on consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials were collected from 30 EU/European Economic Area (EEA) countries over two decades. This article reviews temporal trends, seasonal variation, presence of change-points and changes in the composition of main subgroups of tetracyclines, sulphonamides and trimethoprim and other antibacterials.For the period 1997-2017, data on consumption of tetracyclines (ATC group J01A), sulphonamides and trimethoprim (ATC group J01E), and other antibacterials (ATC group J01X) in the community and aggregated at the level of the active substance, were collected using the WHO ATC/DDD methodology (ATC/DDD index 2019). Consumption was expressed in DDD per 1000 inhabitants per day and in packages per 1000 inhabitants per day. Consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials was analysed based on ATC-4 subgroups and presented as trends, seasonal variation, presence of change-points and compositional changes.

In 2017, consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials in the community expressed in DDD per 1000 inhabitants per day varied considerably between countries. Between 1997 and 2017, consumption of tetracyclines did not change significantly, while its seasonal variation significantly decreased over time. Consumption of sulphonamides and trimethoprim significantly decreased until 2006, and its seasonal variation significantly decreased over time. The consumption of other antibacterials showed no significant change over time or in seasonal variation.

Consumption and composition of tetracyclines, sulphonamides and trimethoprim, and other antibacterials showed wide variations between EU/EEA countries and over time. This represents an opportunity to further reduce consumption of these groups in some countries and improve the quality of their prescription.